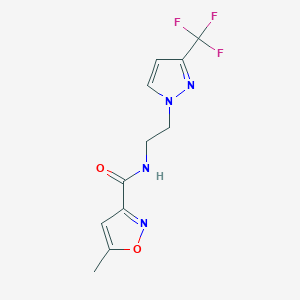

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound often scrutinized in various scientific fields. Its unique molecular structure makes it of interest in organic chemistry, pharmacology, and materials science.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It binds to biological targets based on their chemical diversity .

Mode of Action

It is known that isoxazole derivatives interact with their targets and induce changes that lead to their therapeutic effects .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its isoxazole moiety. Isoxazole derivatives have been synthesized using various novel synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Result of Action

Isoxazole derivatives have been found to have potent to moderate activities against certain cancer cell lines .

Preparation Methods

Synthetic Routes

The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following:

Formation of 3-(trifluoromethyl)-1H-pyrazole: : This is achieved through the reaction of hydrazine with trifluoroacetic acid derivatives.

Synthesis of 5-methylisoxazole-3-carboxylic acid: : This can be synthesized from methyl vinyl ketone and nitrile oxides.

Coupling Reaction: : The pyrazole and isoxazole intermediates are coupled using a suitable coupling agent, often EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions.

Industrial Production Methods

Industrial production often employs flow chemistry techniques to ensure high efficiency and yield. Flow reactors allow for precise control over reaction conditions, significantly improving safety and scalability compared to traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions including:

Oxidation: : Under specific conditions, it can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: : Catalytic hydrogenation using palladium on carbon can reduce certain functional groups within the compound.

Substitution: : Nucleophilic substitution reactions are common, especially at the pyrazole moiety.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide.

Reduction: : Palladium on carbon, hydrogen gas.

Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: : Conversion to more oxidized carboxylic acids or ketones.

Reduction: : Formation of simpler amide derivatives.

Substitution: : Varied products depending on the nucleophile, often leading to new functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, it serves as a building block for more complex molecules, thanks to its reactive pyrazole and isoxazole groups.

Biology

In biological research, it is explored for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.

Medicine

Its unique structure allows it to bind to specific biological targets, making it a candidate for drug development, especially in the treatment of inflammatory diseases and certain cancers.

Industry

In the material sciences, it is studied for its properties in creating polymers and other advanced materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole: : Without the carboxamide group.

3-(trifluoromethyl)-1H-pyrazol-1-yl derivatives: : Variants with different substituents on the pyrazole ring.

Isoxazole derivatives: : Compounds with similar isoxazole structure but different side chains.

Unique Features

The combination of the pyrazole and isoxazole rings with a trifluoromethyl group and carboxamide makes 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide particularly unique, as it provides a distinctive set of chemical and biological properties not found in similar compounds.

With that covered, what do you want to dive deeper into or discuss next?

Biological Activity

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C12H14F3N3O2

- Molecular Weight : 303.25 g/mol

- CAS Number : 345637-71-0

The presence of the isoxazole ring and trifluoromethyl group contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, studies have reported IC50 values for related compounds that suggest strong anti-inflammatory potential comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

- Anticancer Activity : Various pyrazole derivatives display cytotoxic effects against cancer cell lines. The compound has been tested against several cancer types, showing significant inhibition of cell proliferation. For example, derivatives have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines including MCF7 and A549 .

Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of pyrazole derivatives found that several compounds exhibited promising results with IC50 values indicating effective inhibition of COX-2 activity:

These results suggest that the compound may act similarly by inhibiting inflammatory pathways.

Anticancer Activity

The anticancer properties were assessed through various assays on different cell lines:

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MCF7 | This compound | 0.46 | |

| A549 | Similar Pyrazole Derivative | 26 | |

| HepG2 | Another Pyrazole Derivative | 0.71 |

These findings indicate that the compound may possess significant anticancer properties, warranting further investigation.

Case Studies

Properties

IUPAC Name |

5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2/c1-7-6-8(17-20-7)10(19)15-3-5-18-4-2-9(16-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOLAHIACHTKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.